Camoensine
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Overview
Description
Camoensine is a member of indolizines, an organic heterotetracyclic compound, a bridged compound and a delta-lactam.
Scientific Research Applications
Phytochemical Screening and Potential Therapeutic Properties
A study aimed at finding substances of pharmacological interest in various medicinal plants, including Camoensine, highlighted its potential in the treatment of obesity and other diseases. The research emphasized the importance of phytochemical screenings and the discovery of bioactive compounds, particularly phenolic compounds, saponins, and dietary fiber in plants like this compound (Simão et al., 2014).
Chemotaxonomic Characterization in Plant Species
In the botanical field, this compound's presence in certain plant species, such as Orphanodendron, has been used to support phylogenetic classifications. The detection of this compound and related alkaloids in these plants has contributed to understanding their placement within the Papilionoideae subfamily, offering insights into plant taxonomy and evolutionary relationships (Kite, 2017).
Convergent Evolution in Photosynthesis
Research on Crassulacean acid metabolism (CAM), a water-use efficient adaptation of photosynthesis, suggests the possibility of convergent evolution involving compounds like this compound. The study on Kalanchoë, a CAM species, indicates that changes in protein sequence and gene expression, potentially involving compounds like this compound, underpin this evolutionary adaptation. This research provides insights into the molecular mechanisms of CAM and its independent emergence in plant species (Yang et al., 2017).
Potential in Tumor Therapy
An in vitro study assessing a variety of natural extracts for tumoricidal effects included this compound. This research contributes to the understanding of the potential use of natural compounds, including this compound, in cancer treatment and chemotherapy drug discovery (Mazzio & Soliman, 2009).
Chemotaxonomic Markers in Genus Melolobium
This compound has been characterized as a major alkaloid in various species of the genus Melolobium. This finding is significant for chemotaxonomic studies, helping to differentiate and classify plant species based on their chemical profiles. The presence of this compound and other alkaloids in Melolobium species contributes to understanding the genus's phytochemical diversity (Wyk et al., 1988).
Properties
CAS No. |
58845-83-3 |
---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
(1R,9S,10R)-7,14-diazatetracyclo[7.6.1.02,7.010,14]hexadeca-2,4-dien-6-one |
InChI |
InChI=1S/C14H18N2O/c17-14-5-1-3-13-10-7-11(9-16(13)14)12-4-2-6-15(12)8-10/h1,3,5,10-12H,2,4,6-9H2/t10-,11+,12-/m1/s1 |
InChI Key |
BQLVLWNCTINETI-GRYCIOLGSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]3C[C@H](CN2C1)C4=CC=CC(=O)N4C3 |
SMILES |
C1CC2C3CC(CN2C1)C4=CC=CC(=O)N4C3 |
Canonical SMILES |
C1CC2C3CC(CN2C1)C4=CC=CC(=O)N4C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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